

# Application Note: Quantification of Suberylglycine in Patient Urine with Dicarboxylic Aciduria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Suberylglycine |           |
| Cat. No.:            | B135176        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Dicarboxylic aciduria is a group of inherited metabolic disorders characterized by the abnormal excretion of dicarboxylic acids in the urine. These disorders often stem from defects in the mitochondrial beta-oxidation of fatty acids, a crucial pathway for energy production, particularly during periods of fasting or metabolic stress. One of the key biomarkers for the diagnosis and monitoring of certain dicarboxylic acidurias, especially Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, is the presence of **suberylglycine** in the urine.[1] **Suberylglycine** is a conjugate of suberic acid (a C8 dicarboxylic acid) and glycine. Its quantification in urine provides a valuable tool for clinicians and researchers to diagnose, understand the pathophysiology of, and develop therapeutic interventions for these debilitating conditions.

This application note provides detailed protocols for the quantification of **suberylglycine** in human urine using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method. It also includes a summary of expected quantitative data and a visualization of the relevant metabolic pathway and experimental workflow.

# **Metabolic Pathway of Suberylglycine Formation**



## Methodological & Application

Check Availability & Pricing

In individuals with certain fatty acid oxidation disorders, the blockage of beta-oxidation leads to an accumulation of medium-chain fatty acids. These fatty acids are then metabolized through an alternative pathway known as omega-oxidation, which occurs primarily in the endoplasmic reticulum.[2] This pathway involves the hydroxylation of the terminal methyl group of the fatty acid, followed by successive oxidations to form a dicarboxylic acid. In the case of **suberylglycine** formation, octanoic acid is converted to suberic acid. The resulting suberyl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase, forming **suberylglycine**, which is subsequently excreted in the urine.[3][4][5][6]





Click to download full resolution via product page

Caption: Metabolic pathway illustrating the formation of **suberylglycine** in dicarboxylic aciduria.

# **Experimental Protocols Principle**



The quantification of **suberylglycine** in urine is achieved using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method. This method is highly sensitive and specific, making it the gold standard for the diagnosis of MCAD deficiency.[1][7] A known amount of a stable isotope-labeled internal standard (e.g., [13C2]-**suberylglycine**) is added to the urine sample. The endogenous (unlabeled) and the internal standard (labeled) **suberylglycine** are then extracted, derivatized to increase their volatility, and analyzed by GC-MS. The ratio of the peak areas of the endogenous compound to the internal standard is used to calculate the concentration of **suberylglycine** in the original sample.

### **Materials and Reagents**

- Suberylglycine standard
- Stable isotope-labeled suberylglycine (e.g., [¹³C₂]-suberylglycine) for use as an internal standard
- Urine samples (patient and control)
- Ethyl acetate (analytical grade)
- Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Methanol
- Deionized water
- Vortex mixer
- Centrifuge



- Nitrogen evaporator
- GC-MS system with a capillary column (e.g., DB-5MS or equivalent)

# **Experimental Workflow**



# Urine Sample Spike with Internal Standard Acidify with HCI Liquid-Liquid Extraction (Ethyl Acetate) Dry Extract (Nitrogen Evaporation) Derivatization (BSTFA + 1% TMCS) GC-MS Analysis

Experimental Workflow for Suberylglycine Quantification

Click to download full resolution via product page

Quantification

Caption: A simplified workflow for the quantification of **suberylglycine** in urine by GC-MS.



#### **Detailed Procedure**

- Sample Preparation and Internal Standard Spiking:
  - Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
  - To 1 mL of urine, add a known amount of the stable isotope-labeled internal standard solution (e.g., [¹³C₂]-suberylglycine). The exact amount should be optimized to be in a similar concentration range as the expected endogenous suberylglycine.
- Acidification and Extraction:
  - Acidify the urine sample to a pH of approximately 1 by adding concentrated HCl.
  - Add 5 mL of ethyl acetate to the acidified urine.
  - Vortex the mixture vigorously for 2 minutes to extract the organic acids.
  - Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
  - Carefully transfer the upper organic layer to a clean glass tube.
  - Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.
  - Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
- Evaporation:
  - Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 40°C.
- Derivatization:
  - To the dried residue, add 50 μL of BSTFA with 1% TMCS and 20 μL of pyridine.



- Cap the tube tightly and heat at 60°C for 30 minutes to facilitate the derivatization of the carboxyl groups to their trimethylsilyl (TMS) esters.
- GC-MS Analysis:
  - Inject 1-2 μL of the derivatized sample into the GC-MS system.
  - GC Conditions (Example):
    - Column: 30 m x 0.25 mm ID, 0.25 μm film thickness fused-silica capillary column (e.g., DB-5MS).
    - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
    - Injector Temperature: 250°C.
    - Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
  - MS Conditions (Example):
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both endogenous suberylglycine-TMS derivative and the internal standard.
- Quantification:
  - Identify the peaks corresponding to the TMS derivatives of suberylglycine and the internal standard based on their retention times and mass spectra.
  - Integrate the peak areas of the selected ions for both the analyte and the internal standard.
  - Calculate the concentration of suberylglycine in the urine sample using a calibration curve prepared with known concentrations of the suberylglycine standard and a fixed amount of the internal standard. The concentration is typically normalized to the urinary creatinine concentration and expressed as mg/mg creatinine or mmol/mol creatinine.



# **Quantitative Data Summary**

The concentration of **suberylglycine** in urine is significantly elevated in patients with dicarboxylic aciduria, particularly during acute metabolic episodes. The following table summarizes representative quantitative data from the literature.

| Analyte                                             | Patient<br>Population                                  | Condition                                | Urinary<br>Concentration       | Reference |
|-----------------------------------------------------|--------------------------------------------------------|------------------------------------------|--------------------------------|-----------|
| Suberylglycine                                      | Patient with C6-<br>C10-ω-<br>dicarboxylic<br>aciduria | Acute metabolic attack                   | 0.2 - 0.5 mg/mg<br>creatinine  | [2]       |
| 21 patients with MCAD deficiency                    | Acute and asymptomatic phases                          | Significantly increased                  | [1]                            |           |
| Asymptomatic neonate with MCAD deficiency           | Asymptomatic                                           | Increased                                | [8]                            | _         |
| Healthy Controls                                    | -                                                      | Typically very<br>low or<br>undetectable | [1]                            | _         |
| Total Dicarboxylic Acids (Adipic, Suberic, Sebacic) | Patient with C6-<br>C10-ω-<br>dicarboxylic<br>aciduria | Acute metabolic<br>attack                | 0.77 - 1.3 mg/mg<br>creatinine | [2]       |

Note: The study by Rinaldo et al. (1988) on 21 patients with MCAD deficiency reported significantly increased levels of **suberylglycine**, but the abstract does not provide specific mean values and ranges. It is crucial to establish reference ranges within each laboratory.

# Conclusion



The quantification of urinary **suberylglycine** is a cornerstone in the diagnosis and management of patients with dicarboxylic aciduria. The stable isotope dilution GC-MS method described in this application note provides the necessary sensitivity and specificity for accurate and reliable measurement. This allows for early diagnosis, monitoring of treatment efficacy, and furthering research into the underlying mechanisms and potential therapeutic targets for these complex metabolic disorders. For drug development professionals, this method can be invaluable for patient stratification in clinical trials and for assessing the biochemical response to novel therapies aimed at correcting the underlying metabolic defects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 3. Glycine N-acyltransferase Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]
- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Suberylglycine in Patient Urine with Dicarboxylic Aciduria]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b135176#suberylglycine-quantification-in-patient-urine-with-dicarboxylic-aciduria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com